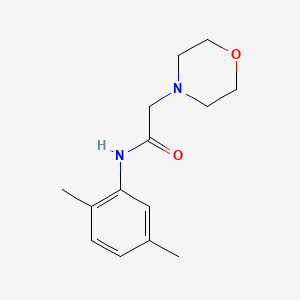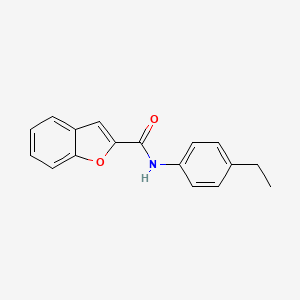![molecular formula C19H22N2O3S B5507186 1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)
1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone often involves complex reactions, including cyclocondensation, and the incorporation of various functional groups to enhance biological activity. For example, the synthesis of related piperazine derivatives has been achieved through reactions involving chloroacetamide and characterized by X-ray diffraction methods, indicating intricate steps to achieve the desired molecular architecture (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively analyzed using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction. These studies reveal significant insights into the molecular geometry, confirming monoclinic crystal systems and identifying specific dihedral angles between molecular planes, which contribute to the compound's properties and potential interactions (Zhang et al., 2007).
科学的研究の応用
Piperazine Derivatives in Anti-mycobacterial Activity
Piperazine, a versatile medicinally important scaffold, has shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). Its role as a vital building block in the development of safer, selective, and cost-effective anti-mycobacterial agents highlights its significance in addressing global health challenges related to tuberculosis (TB) (Girase et al., 2020).
DNA Minor Groove Binders
Compounds like Hoechst 33258 and its analogues, which include piperazine derivatives, have been explored for their ability to bind strongly to the minor groove of double-stranded B-DNA. These compounds find applications in chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors, showcasing their versatility in research and therapeutic contexts (Issar & Kakkar, 2013).
Therapeutic Applications of Piperazine Derivatives
Piperazine and its derivatives have been acknowledged for their broad therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This wide range of applications underscores the compound's versatility and potential as a building block in drug discovery (Rathi et al., 2016).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds like saracatinib, which contains N-methyl piperazine group, provides insights into the reasons behind its side effects and the formation of reactive metabolites. Such studies are crucial for improving the safety profiles of drugs and identifying potential therapeutic applications (Attwa et al., 2018).
Synthetic and Pharmacological Attributes
The synthesis and evaluation of ligands for D2-like receptors highlight the role of arylalkyl substituents in improving the potency and selectivity of binding affinity, demonstrating the significance of structural modifications in enhancing therapeutic efficacy (Sikazwe et al., 2009).
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(3-thiophen-2-ylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-12-21(15-5-7-16(24-2)8-6-15)19(23)13-20(14)18(22)10-9-17-4-3-11-25-17/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAURLUCFBSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=CC=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)
![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

